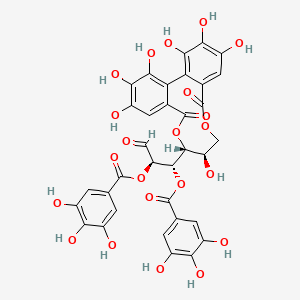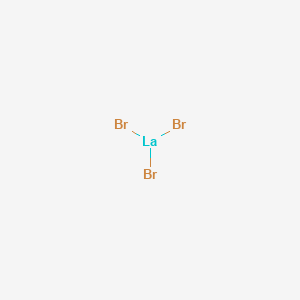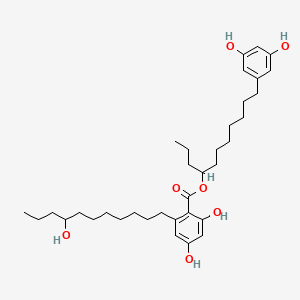
Cefotiam
Descripción general
Descripción
Synthesis Analysis
The synthesis of Cefotiam, while not directly detailed, can be inferred to involve complex chemical processes aimed at achieving its potent antibacterial action. A related compound, Cefotaxime acid, for instance, was synthesized by improving the synthesis process and employing moderate solvents like tetrahydrofuran (THF) replacements, showcasing the industry's move towards more efficient and cost-effective production methods (Hu Wen-bin, 2010).
Molecular Structure Analysis
Though specific details on this compound's molecular structure are not provided, it's understood that, like other cephalosporins, its structure is key to its antibacterial efficacy. The structure allows for the inhibition of bacterial cell wall synthesis, a critical factor in its mode of action against pathogens.
Chemical Reactions and Properties
This compound's chemical properties, particularly its reactivity with bacterial enzymes, underscore its effectiveness as an antibiotic. The drug's structure enables it to bind to penicillin-binding proteins (PBPs) on bacteria, disrupting cell wall synthesis and resulting in bacterial death. This mechanism highlights the importance of its chemical makeup in its antibacterial activity.
Physical Properties Analysis
The physical properties of this compound, including solubility, stability, and absorption characteristics, significantly influence its clinical application. For instance, this compound hexetil, an orally administered prodrug of this compound, showcases the drug's designed absorption and conversion mechanisms to ensure efficacy after oral intake (A. Mignot et al., 2004).
Chemical Properties Analysis
This compound's chemical stability and interactions with other compounds, such as incompatibilities with certain medications, are crucial for its safe and effective use. Understanding these interactions helps in mitigating adverse reactions and enhancing patient care in clinical settings (L. Yuqing, 2012).
Aplicaciones Científicas De Investigación
Antibiotic Prophylaxis in Neurosurgery
Cefotiam has been studied for its effectiveness as a prophylactic antibiotic in neurosurgery. A significant reduction in post-operative deep wound infections, including bone flap infections, was observed in patients treated with this compound compared to a control group, demonstrating its potential in preventing surgical site infections (Gaillard & Gilsbach, 2005).
Otorhinolaryngologic Applications
This compound has been used in the treatment of infectious diseases in the otorhinolaryngologic field. A clinical study reported a 66.7% efficacy rate, with no noted side reactions, highlighting its potential in treating infections in this area (Sugiyama et al., 1983).
Occupational Health Concerns
There have been cases of occupational anaphylaxis in nurses exposed to this compound. A study developed an ELISA technique to detect serum-specific antibodies to this compound, which is useful for screening hospital workers and understanding the allergenic potential of this compound in occupational settings (Kim et al., 2009).
Clinical Activity in Various Infections
This compound has shown broad-spectrum activity in treating various infections like respiratory tract infections, urinary tract infections, septicemia, meningitis, and biliary tract infections. Its effectiveness in monotherapy and good tolerance make it a versatile antibiotic for multiple applications (Bryskier et al., 1983).
Pediatric Applications
In pediatric infections, this compound demonstrated a high clinical response rate without marked side effects or laboratory abnormalities. Its activity against a variety of Gram-positive and Gram-negative bacteria makes it a viable option in pediatric care (Aoyama et al., 1981).
Pharmacokinetics
The pharmacokinetic profile of this compound, including its stability against hepatic metabolism, solubility, and distribution in various tissues, has been studied. Understanding its pharmacokinetics is crucial for effective dosing and therapeutic use (Brogard et al., 1989).
Dosing in Children
A study on this compound treatment in children suggested that standard dosing might result in subtherapeutic concentrations, potentially leading to antimicrobial drug resistance. This has implications for dosing adjustments in pediatric patients (Kan et al., 2020).
Use in Skin and Soft Tissue Infections
This compound was compared to cephalothin in treating skin and soft tissue infections, showing similar effectiveness. This indicates its potential as an alternative treatment option for such infections (Lentino et al., 1984).
Application in Perinatal Period
This compound's safety and efficacy in the perinatal period have been investigated, showing good transport into umbilical cord serum and amniotic fluid, and no adverse effects in neonates. This suggests its utility in managing perinatal infections (Takase et al., 1986).
Digestive Diseases
In digestive diseases, this compound showed effectiveness, especially in infections related to cholelithiasis, cholangitis, and advanced cancers. Its broad-spectrum activity makes it useful in these cases (Kanoh et al., 1984).
Mecanismo De Acción
Target of Action
Cefotiam, a third-generation beta-lactam cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis. Specifically, this compound has been found to induce Penicillin-binding protein 1A in Clostridium perfringens .
Mode of Action
This compound’s mode of action involves inhibiting bacterial cell wall biosynthesis through its affinity for PBPs . The bactericidal activity of this compound results from the inhibition of the final cross-linking stage of peptidoglycan production, which is essential for maintaining the structural integrity of the bacterial cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting PBPs, this compound prevents the final cross-linking of the peptidoglycan layer, disrupting the cell wall structure and leading to bacterial cell death . .
Pharmacokinetics
This compound exhibits interesting pharmacokinetic properties. It is rapidly absorbed following intramuscular injection, with a bioavailability of 60% . The drug is mostly eliminated in an unchanged form in urine, with approximately 50 to 70% of the dose recovered during the 12 hours following administration . The half-life of this compound is approximately 1 hour . It’s important to note that severe renal failure, with creatinine clearance < 5 ml/min, significantly alters the elimination half-life .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes this compound effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other drugs or substances in the body can affect the efficacy and stability of this compound . Additionally, the release of this compound into the environment, such as through wastewater from drug manufacturing, can lead to the development of antibiotic-resistant microbes . Therefore, proper management and disposal of this compound are crucial to prevent environmental contamination and the spread of antibiotic resistance.
Propiedades
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
| Record name | Cefotiam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
61622-34-2, 66309-69-1 | |
| Record name | Cefotiam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefotiam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotiam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTIAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cefotiam exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, ]. This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and death.
Q2: Which specific PBPs does this compound exhibit high affinity for?
A2: this compound shows a high affinity for PBP 1A, 1Bs, and 3 []. This strong binding, especially to PBP 3, contributes to its potent antibacterial activity, even at low concentrations.
Q3: Are there morphological changes observed in bacteria exposed to this compound?
A3: Yes, exposure to this compound can induce morphological changes in bacteria. At concentrations higher than the minimum inhibitory concentration (MIC), bacterial lysis is observed []. Notably, even at sub-MIC levels, this compound can cause filament formation in certain bacteria [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H20N6O7S2, and its molecular weight is 480.52 g/mol. Please refer to the provided research papers for detailed spectroscopic data.
Q5: Is this compound compatible with aminoglycosides for combined therapy?
A5: While this compound shows synergistic antibacterial activity with aminoglycosides in vitro [, ], caution is advised when combining these drugs. Aminoglycosides can accelerate this compound degradation, particularly at alkaline pH and high concentrations []. This interaction necessitates careful consideration of dosage and administration.
Q6: What is the impact of different pH levels on this compound stability?
A7: this compound degradation follows a pseudo-first-order reaction across a pH range of 2-12 []. The degradation rate peaks near its isoelectric point (pH 5.8) []. For optimal stability in aqueous solutions, a pH of 8.0 is recommended [].
Q7: How is this compound eliminated from the body?
A8: this compound is primarily eliminated via renal excretion, with an average urinary recovery of 53% within 24 hours []. The elimination half-life varies depending on the dose and administration route, ranging from 20 to 98 minutes after intravenous administration [, ].
Q8: Does this compound effectively penetrate body tissues and fluids?
A9: this compound demonstrates good penetration into various tissues and fluids, including bile [], prostatic tissue [], ascitic fluid [], and bronchial secretions []. These findings highlight its potential for treating infections in these specific sites.
Q9: Does the co-administration of Lidocaine affect this compound kinetics?
A10: Studies indicate that the concurrent intramuscular administration of Lidocaine does not significantly alter the pharmacokinetics of this compound [].
Q10: Which bacterial species is this compound most effective against?
A11: this compound demonstrates good efficacy against a broad spectrum of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae [, , ].
Q11: Are there bacterial species inherently resistant to this compound?
A12: this compound shows limited activity against Pseudomonas aeruginosa, Acinetobacter anitratum, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) [].
Q12: How do β-lactamases affect this compound activity?
A13: While this compound is generally stable against hydrolysis by many β-lactamases, certain chromosomal cephalosporinases, particularly those produced by Enterobacter and Klebsiella species, can significantly degrade it and reduce its effectiveness [].
Q13: How is this compound typically formulated for administration?
A13: this compound is available in various formulations, including powder for injection and oral preparations like this compound Hexetil. These formulations offer flexibility in administration routes depending on the clinical scenario.
Q14: What analytical methods are commonly employed for this compound analysis?
A18: Several analytical techniques are available for this compound analysis, including high-performance liquid chromatography (HPLC) [, , , ], UV spectrophotometry [, , ], and HPLC coupled with mass spectrometry (HPLC-MS/MS) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



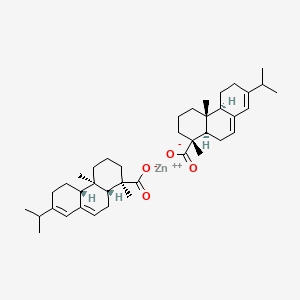
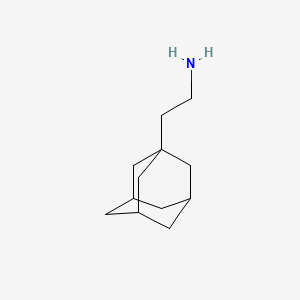
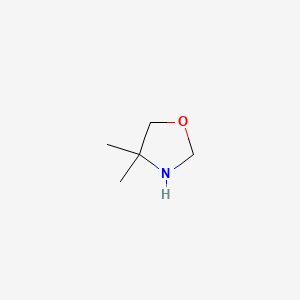
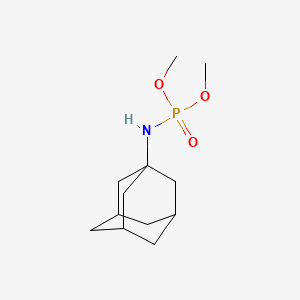
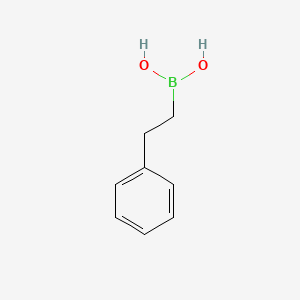



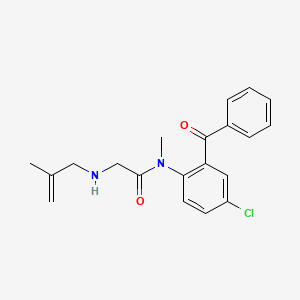

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)
